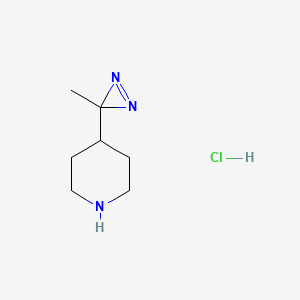

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

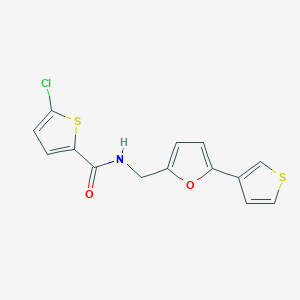

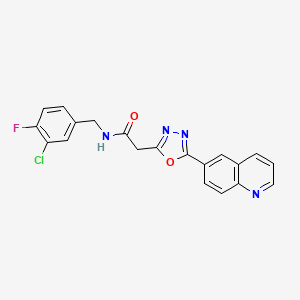

“4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 2219408-99-6 . It has a molecular weight of 175.66 . The IUPAC name for this compound is 4-(3-methyl-3H-diazirin-3-yl)piperidine hydrochloride .

Molecular Structure Analysis

The InChI code for “4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride” is 1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees .Wissenschaftliche Forschungsanwendungen

Radical-mediated Transformations

One study demonstrates the use of non-activated aziridines as precursors for the stereoselective synthesis of novel piperidine derivatives. This involves a microwave-assisted aziridine to piperidine ring expansion followed by a radical-induced nitrile translocation, showcasing the utility of diazirine-related structures in the synthesis of complex organic compounds (Organic & biomolecular chemistry, 2012).

Synthesis of Stereodefined Piperidines

Another research avenue explores converting aziridines into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, further utilized to create a variety of functionally rich piperidine derivatives. This indicates the role of diazirine-related compounds in synthesizing conformationally constrained amino acids and amino alcohols, highlighting their importance in creating biologically active molecules (The Journal of organic chemistry, 2010).

Photoreactive Substrates for Microlithography

Diazopiperidiones, related to the chemical class of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride, have been prepared for use in microlithography, demonstrating their application in the development of photoresists for deep ultraviolet (DUV) lithography. Their ability to undergo Wolff rearrangement and interact with water post-exposure makes them suitable for nonchemically amplified photoresists (Chemistry of Materials, 2004).

Crystal Structure Elucidation

The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, a compound structurally related to 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride, has been elucidated, providing insights into its conformational dynamics and hydrogen bonding patterns. This kind of research is fundamental for understanding the physicochemical properties of piperidine derivatives and their interactions in solid state (Journal of Molecular Structure, 2007).

Ribosome Structure and Function

Research utilizing diazirine derivatives of uridine in ribosomal RNA studies demonstrates the potential of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride analogs in biochemistry and molecular biology. These studies help map the environment of RNA within the ribosome, contributing to our understanding of protein synthesis and ribosomal function (Nucleic acids research, 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(3-methyldiazirin-3-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWUYPWMWMVOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)

![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)

![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)